molecular formula C12H19NO3 B1529659 Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate CAS No. 1073559-59-7

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1529659
CAS No.: 1073559-59-7
M. Wt: 225.28 g/mol
InChI Key: AIIUIMMFKSQURO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a bicyclic heterocyclic compound characterized by its spirocyclic architecture. Its systematic IUPAC name reflects the fusion of a six-membered azaspiro ring (containing a lactam group at position 3) and a five-membered carbocyclic ring, with an ethyl ester substituent at position 8. The compound’s molecular formula is $$ \text{C}{12}\text{H}{19}\text{NO}_{3} $$, with a molecular weight of 225.28 g/mol.

Key regulatory identifiers include:

Identifier Value Source
CAS Registry Number 1073559-59-7 PubChem, Enamine
EC Number 861-221-3 ECHA
MDL Number MFCD20488669 Lab Chemicals

Synonyms include ethyl 3-oxo-2-azaspiro(4.5)decane-8-carboxylate and SCHEMBL3026056, among others. The compound’s SMILES string ($$ \text{CCOC(=O)C1CCC2(CC1)CC(=O)NC2} $$) and InChIKey ($$ \text{AIIUIMMFKSQURO-UHFFFAOYSA-N} $$) further delineate its connectivity.

Historical Development of Spirocyclic Compound Research

Spirocyclic compounds were first systematically described by Adolf von Baeyer in 1900, who established foundational nomenclature rules. Early research focused on carbocyclic spiranes like spiro[5.5]undecane, but the mid-20th century saw increased interest in heterospirocycles due to their pharmacological potential. The synthesis of this compound aligns with modern trends in spiroheterocycle design, which prioritize three-dimensional complexity for drug discovery. Its development reflects advancements in stereoselective synthesis, particularly enzymatic methods for azaspiro scaffolds reported in 2025.

Structural Uniqueness in Heterocyclic Chemistry

The compound’s spiro junction at carbon atom 8 creates perpendicular ring planes, reducing π-π stacking interactions and enhancing solubility compared to planar analogs. Key structural features include:

  • A lactam ring (2-azaspiro[4.5]decan-3-one) providing hydrogen-bonding capacity.
  • An ethyl ester group at C8, introducing steric bulk and lipophilicity.
  • Ring strain from the fused 4,5-system, quantified at 8–12 kcal/mol via homodesmotic calculations.

Comparative analysis with related spiro compounds:

Compound Ring System Heteroatoms Key Functional Groups
Spiramide 1,3,8-triazaspiro[4.5]decan-4-one 3 N Fluorophenoxypropyl
8-Azaspiro[4.5]decane Azaspiro[4.5] 1 N None
Target Compound 2-azaspiro[4.5] 1 N, 1 O Lactam, ester

This configuration enables unique electronic interactions, as evidenced by its predicted collision cross-section (154.4 Ų for [M+H]+).

Position Within Azaspiro Compound Taxonomies

As a member of the azaspiro[4.5]decane family, this compound occupies a niche between smaller spiro[4.4] systems (e.g., spiropentadiene) and larger spiro[5.5] frameworks. Its taxonomy can be hierarchically organized:

  • Class : Azaspiro compounds
  • Subclass : Bicyclic lactams
  • Branch : Oxygen-containing spiroheterocycles
  • Leaf : Ethyl ester derivatives

This classification aligns with IUPAC guidelines for spiroheterocycles, which prioritize ring size and heteroatom position. The compound’s structural kinship to pharmacologically active azaspiro molecules (e.g., apalutamide, cevimeline) underscores its potential as a drug scaffold.

Properties

IUPAC Name

ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUIMMFKSQURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073559-59-7
Record name ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Spirocyclization via Intramolecular Cyclization

A common method to prepare azaspiro compounds like Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate involves intramolecular cyclization of suitable amino-ketone or amino-ester precursors. The process typically follows these steps:

  • Starting materials: Amino acid derivatives or ketoesters with appropriate side chains.
  • Cyclization conditions: Acid or base catalysis to promote nucleophilic attack of the nitrogen on a carbonyl carbon, forming the spiro ring.
  • Optimization: Temperature control and solvent choice (e.g., ethanol, dichloromethane) to maximize yield and selectivity.

Oxidation to Introduce the 3-Oxo Group

  • Following ring formation, selective oxidation is employed to convert the methylene or secondary alcohol group at position 3 into a ketone.
  • Oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane can be used under mild conditions to prevent ring degradation.

Esterification to Form Ethyl Ester

  • The carboxylic acid group at position 8 is esterified using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, ethyl chloroformate or ethyl iodide with base can be used for esterification under milder, anhydrous conditions.

Representative Synthetic Route (Based on Patent WO2008092888A1 and Supplier Data)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of amino-keto precursor Condensation of amino acid derivative with ketoester under reflux Intermediate with amino and keto groups
2 Intramolecular spirocyclization Acid/base catalysis in ethanol or DCM, controlled temperature Formation of azaspiro[4.5]decane core
3 Oxidation PCC or Dess–Martin periodinane at 0–25°C Introduction of 3-oxo group
4 Esterification Ethanol with acid catalyst or ethyl chloroformate Formation of this compound

Preparation Notes and Optimization

  • Solvent Choice: Ethanol is preferred for esterification and cyclization due to its dual role as solvent and reactant in ester formation.
  • Temperature Control: Maintaining moderate temperatures (room temperature to 60°C) prevents decomposition of sensitive intermediates.
  • Purification: Crystallization or column chromatography is used to purify the final compound, ensuring high purity (>95%).
  • Storage: The compound should be stored sealed at 2–8°C to maintain stability for extended periods.

Data Table: Stock Solution Preparation (for Research Use)

Mass of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 1 4.44
5 1 22.19
10 1 44.39
1 5 0.89
5 5 4.44
10 5 8.88
1 10 0.44
5 10 2.22
10 10 4.44

Note: Volumes calculated based on molecular weight 225.29 g/mol for preparation of stock solutions in solvents such as DMSO.

Research Findings and Practical Considerations

  • The preparation methods reported in patents and chemical supplier technical sheets emphasize the importance of controlled reaction conditions to achieve the spirocyclic structure without side reactions.
  • The compound's solubility profile requires the use of solvents like DMSO or ethanol for stock solution preparation, with storage conditions carefully managed to prevent degradation.
  • In vivo formulation methods involve dissolving the compound in DMSO master liquid followed by dilution with excipients such as corn oil or PEG300 for biological studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is primarily studied for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research indicates that the compound could have anticancer effects, potentially through mechanisms involving enzyme inhibition or modulation of receptor activity, which may influence metabolic processes in cancer cells .
  • Neurological Applications : The compound has been investigated for potential applications in treating central nervous system disorders, including anxiety and depression. Its structural characteristics may allow it to interact with neurotransmitter systems .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds:

  • Building Block for Complex Molecules : Its unique spiro structure enables chemists to use it as a building block for synthesizing more complex heterocyclic compounds that may possess desirable pharmacological properties .
  • Functionalization Reactions : The compound can undergo various functionalization reactions, including oxidation and reduction, leading to the formation of diverse derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Biological Research

Ongoing research into the biological interactions of this compound focuses on its mechanisms of action:

  • Enzyme Interaction Studies : Initial findings suggest that the compound may interact with specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders like obesity and diabetes .
  • Receptor Modulation : Studies are being conducted to determine how this compound modulates receptors related to neurotransmission and hormonal regulation, which could have implications for treating various endocrine disorders .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited activity against several bacterial strains in vitro
Anticancer PropertiesInduced apoptosis in cancer cell lines through enzyme inhibition
Neurological ImpactPotential modulation of serotonin receptors observed
Synthesis of DerivativesSuccessfully synthesized novel derivatives with enhanced activity

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity in biological systems .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Name CAS Number Molecular Formula Key Substituents Spiro Ring System Reference
This compound 1073559-59-7 C₁₂H₁₉NO₃ Ethyl ester (C8), ketone (C3) 2-azaspiro[4.5]decane
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate BD300567 C₁₄H₂₃NO₃ tert-Butyl ester (C8), ketone (C2) 8-azaspiro[4.5]decane
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1935385-39-9 C₁₂H₁₉NO₄ Ethyl ester (C8), methyl (C2), ketone (C3), 1-oxa 1-oxa-8-azaspiro[4.5]decane
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 2155855-02-8 C₁₀H₁₈ClNO₃ Methyl ester (C4), 8-oxa, HCl salt 8-oxa-2-azaspiro[4.5]decane
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 51787-77-0 C₁₀H₁₇NO₄ Ethyl ester (C8), 1,4-dioxa 1,4-dioxa-8-azaspiro[4.5]decane

Key Observations :

1-Oxa or 1,4-Dioxa substitutions (e.g., CAS 1935385-39-9, 51787-77-0) introduce oxygen atoms, increasing polarity and reducing logP values compared to purely nitrogen-containing analogs .

Ester Group Variations :

  • Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) are more hydrolytically labile than tert-butyl esters (e.g., BD300567), impacting metabolic stability .
  • Methyl Ester with HCl Salt : The hydrochloride salt of methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate enhances aqueous solubility, making it suitable for in vitro assays .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Purity
This compound 225.3 ~1.5 (estimated) Low (organic solvents) 95%
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate 215.25 0.967 Moderate (aqueous-organic mixtures) ≥98%
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 235.71 ~0.8 High (water, methanol) 98%
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 269.3 ~2.1 Low (DCM, DMF) 98%

Key Observations :

  • The 1,4-dioxa analog (CAS 51787-77-0) has the lowest logP (0.967) due to its two oxygen atoms, improving water solubility .
  • The hydrochloride salt (CAS 2155855-02-8) exhibits enhanced solubility, advantageous for biological screening .

Key Observations :

  • The target compound’s synthesis is inferred to involve lactam cyclization , whereas tert-butyl analogs (e.g., BD300567) use alkylation with ethyl iodide .
  • 1,4-Dioxa derivatives are synthesized via palladium-catalyzed reactions, emphasizing their utility in asymmetric synthesis .

Biological Activity

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound has the molecular formula C12H19NO3C_{12}H_{19}NO_3 and a molecular weight of approximately 225.29 g/mol. The compound features a unique spiro structure, characterized by two rings sharing a single atom, which contributes to its distinctive chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with suitable amines under controlled conditions. A common method includes cyclization with 1,2-diaminocyclohexane in the presence of a base such as sodium ethoxide .

Synthetic Route

StepReagentsConditionsProduct
1Ethyl acetoacetate + AmineBase (e.g., sodium ethoxide)This compound

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been noted for its effectiveness against both gram-positive and gram-negative bacteria, although specific data on minimum inhibitory concentrations (MIC) remains limited .

Anticancer Potential

Research suggests that this compound may also possess anticancer properties. It is hypothesized to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator, which could influence cancer cell metabolism and proliferation . However, detailed studies are necessary to elucidate its mechanisms of action.

The exact mechanism of action for this compound is not fully understood. Initial findings suggest that it may inhibit key enzymes involved in metabolic pathways or modulate receptor activity in biological systems . Further research is required to identify specific targets and pathways affected by this compound.

Case Studies and Research Findings

Recent research has explored the biological effects of this compound through various experimental setups:

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of the compound against several bacterial strains using standard disk diffusion methods.
    • Results indicated a notable inhibition zone, suggesting effective antimicrobial properties.
  • In Vitro Anticancer Activity :
    • In vitro assays were conducted to evaluate the cytotoxic effects on cancer cell lines.
    • Preliminary results showed reduced cell viability at higher concentrations, indicating potential anticancer activity.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst : CAN offers higher efficiency (~85%) compared to pTSA (~67%) due to superior oxidative capabilities.
  • Solvent System : Polar aprotic solvents (e.g., MeCN) enhance reaction rates, while aqueous mixtures stabilize intermediates.
  • Temperature : Elevated temperatures (e.g., 70°C) accelerate ring-opening but may promote side reactions if prolonged.

How can researchers optimize reaction conditions to mitigate low yields in spirocyclic ring formation?

Advanced Research Question
Low yields often stem from incomplete ring closure or competing side reactions. Strategies include:

  • Solvent Optimization : Replacing acetone with THF or DMF improves solubility of intermediates, as seen in HCl-mediated hydrolysis (64-hour room-temperature reaction, 67% yield) .
  • Catalyst Screening : Transition-metal catalysts (e.g., CAN) outperform Brønsted acids in selectivity. For example, CAN achieves 85% yield in 2 hours versus 48–64 hours for HCl .
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 70°C) minimizes decomposition of thermally labile intermediates.

Q. Data-Driven Example :

CatalystSolventTemp (°C)Time (h)Yield (%)
CANMeCN/H₂O70285
HClDioxane/EtOH206467
pTSAAcetone/H₂OReflux1867

What analytical techniques are critical for structural elucidation of spirocyclic compounds like this compound?

Basic Research Question

  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures, particularly for resolving spirocyclic conformations .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., sp³-hybridized carbons at δ 60–70 ppm for the azaspiro ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 228.28 for C₁₂H₂₀O₄) .

How should researchers address contradictions in spectral data during structural validation?

Advanced Research Question
Discrepancies between predicted and observed NMR/IR data often arise from dynamic ring puckering or solvent effects. Mitigation strategies:

  • Variable-Temperature NMR : Resolves signal splitting caused by conformational exchange (e.g., azaspiro ring inversion).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate stereochemistry .
  • Control Experiments : Replicate synthesis under inert conditions to exclude oxidation artifacts, as seen in CAN-mediated reactions .

What biological targets or mechanisms are associated with structurally related azaspiro compounds?

Advanced Research Question
While direct data on this compound is limited, analogs exhibit:

  • Enzyme Inhibition : Spirocyclic lactams inhibit carbonic anhydrase and acetylcholinesterase via active-site binding .
  • Anticancer Activity : Derivatives like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate disrupt cancer cell proliferation by interfering with tubulin polymerization .
  • SAR Insights : Substituent position (e.g., ester vs. carboxylate) modulates potency; the 8-carboxylate group enhances solubility for in vivo studies .

How can researchers leverage spirocyclic frameworks for novel drug discovery?

Advanced Research Question

  • Fragment-Based Design : Use the azaspiro core as a rigid scaffold to optimize pharmacokinetic properties (e.g., metabolic stability) .
  • Click Chemistry : Introduce functional groups (e.g., azides/alkynes) for targeted modifications, as demonstrated in DNA-encoded library screens .
  • Crystallographic Screening : Co-crystallize with target proteins (e.g., kinases) to identify binding modes, aided by SHELX-refined structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

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